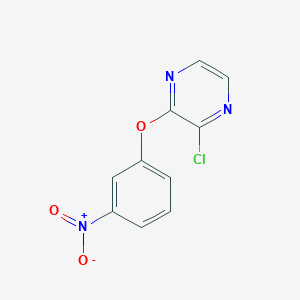

2-Chloro-3-(3-nitrophenoxy)pyrazine

Description

Properties

Molecular Formula |

C10H6ClN3O3 |

|---|---|

Molecular Weight |

251.62 g/mol |

IUPAC Name |

2-chloro-3-(3-nitrophenoxy)pyrazine |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-10(13-5-4-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H |

InChI Key |

KQSOOZXLJPNEIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

*Estimated based on analogous systems ; †Hypothesized due to nitro group; ‡From experimental analogs .

Spectroscopic Properties

IR and fluorescence data highlight substituent-driven differences:

- 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching vibrations at 1779 cm⁻¹ and 1660 cm⁻¹, with quinoline ring vibrations at 1223 cm⁻¹ . The nitrophenoxy group in the target compound would likely show additional NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and 1350 cm⁻¹).

- Phenoxypyrazines vs. Phenoxypyrimidines: Phenoxypyrazines (e.g., 2-(4-methoxyphenoxy)pyrazine ) exhibit lower fluorescence intensity than phenoxypyrimidines due to reduced π-conjugation efficiency .

Preparation Methods

Mechanistic Basis and Reaction Optimization

The SNAr mechanism leverages electron-deficient aromatic rings to facilitate displacement of leaving groups (e.g., Cl, Br) by nucleophiles such as phenoxides. For 2-chloro-3-(3-nitrophenoxy)pyrazine, the pyrazine ring’s electron-withdrawing chlorine atom at position 2 activates position 3 for substitution by 3-nitrophenoxide.

Critical Parameters :

-

Leaving Group : Chlorine at position 2 enhances ring activation, while position 3 becomes susceptible to nucleophilic attack.

-

Base : Strong bases (e.g., K₂CO₃, Cs₂CO₃) deprotonate 3-nitrophenol to generate the phenoxide nucleophile.

-

Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve reaction kinetics.

Example Protocol :

-

Combine 2,3-dichloropyrazine (1.0 equiv), 3-nitrophenol (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.

-

Heat at 100°C for 12 hours under nitrogen.

-

Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 78–85%.

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling enables the introduction of 3-nitrophenoxy groups onto chloropyrazines. This method is advantageous for substrates sensitive to strong bases.

Optimized Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

Palladium-Catalyzed Methods

Buchwald-Hartwig amination adaptations using palladium catalysts achieve higher regioselectivity.

Reaction Scheme :

-

Mix 2-chloro-3-iodopyrazine (1.0 equiv), 3-nitrophenol (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (2.0 equiv) in toluene.

Multi-Step Synthesis from Pyrazine Precursors

Chlorination of Pyrazine Derivatives

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | Cs₂CO₃, DMF, 100°C | 78–85% | High selectivity, minimal byproducts | Requires strong base |

| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMSO, 120°C | 70–75% | Mild conditions | Longer reaction times |

| Palladium Catalysis | Pd(OAc)₂, Xantphos, toluene, reflux | 82–88% | High yields, scalability | Costly catalysts |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.